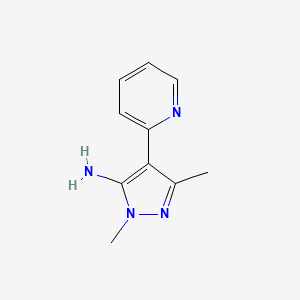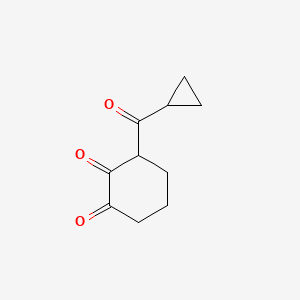
3-Cyclopropanecarbonylcyclohexane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropanecarbonylcyclohexane-1,2-dione is a chemical compound with the molecular formula C10H12O3. It is a derivative of cyclohexane-1,2-dione, featuring a cyclopropanecarbonyl group. This compound is primarily used in research settings and has various applications in chemistry and related fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropanecarbonylcyclohexane-1,2-dione typically involves the reaction of cyclohexane-1,2-dione with cyclopropanecarbonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropanecarbonylcyclohexane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The cyclopropanecarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Cyclopropanecarbonylcyclohexane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-Cyclopropanecarbonylcyclohexane-1,2-dione involves its interaction with various molecular targets. The compound’s carbonyl groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The cyclopropanecarbonyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1,2-dione: The parent compound, lacking the cyclopropanecarbonyl group.
Cyclohexane-1,3-dione: A structural isomer with different reactivity.
Cyclopropanecarbonyl derivatives: Other compounds featuring the cyclopropanecarbonyl group.
Uniqueness
3-Cyclopropanecarbonylcyclohexane-1,2-dione is unique due to the presence of both the cyclohexane-1,2-dione and cyclopropanecarbonyl moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C10H12O3 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
3-(cyclopropanecarbonyl)cyclohexane-1,2-dione |
InChI |
InChI=1S/C10H12O3/c11-8-3-1-2-7(10(8)13)9(12)6-4-5-6/h6-7H,1-5H2 |
Clave InChI |
IRSBIGIFMYVAHD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)C(=O)C1)C(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane](/img/structure/B13068753.png)
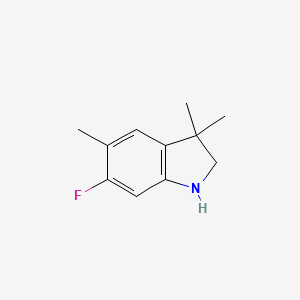

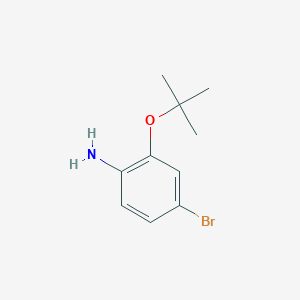
![2-Oxa-6-azaspiro[4.5]decane](/img/structure/B13068789.png)
![2-cyano-3-[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13068795.png)
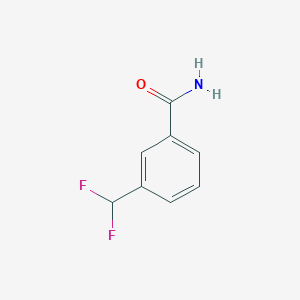
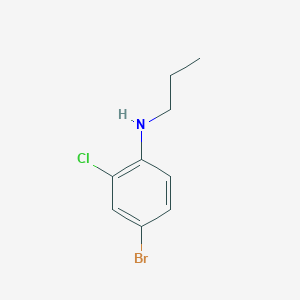
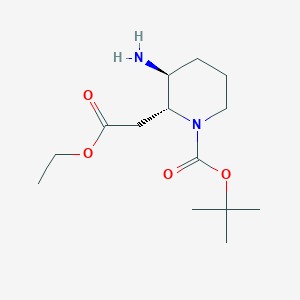


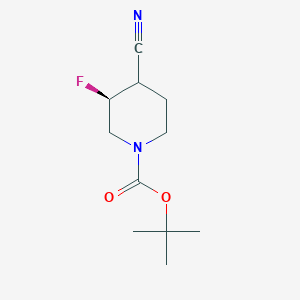
![(5S,8R,9R,10R,13S,14R)-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13068820.png)
